N-アルキルインドール

N-Alkylindoles are a class of organic compounds derived from indole, which is known for its characteristic aroma and wide range of biological activities. These molecules feature an indole ring with an alkyl group attached to the nitrogen atom, conferring unique chemical properties and diverse applications.

In pharmaceutical research, N-alkylindoles have shown potential as precursors or intermediates in drug synthesis due to their structural diversity. They can be used in the development of analgesics, antidepressants, and other therapeutic agents. The substitution pattern on the indole ring, particularly at the nitrogen atom, allows for fine-tuning of pharmacological properties.

In agrochemicals, these compounds have been explored as potential insect repellents or attractants due to their olfactory properties. Their ability to mimic natural volatile organic compounds (VOCs) can be exploited in pest management strategies.

Additionally, N-alkylindoles find applications in fragrance and flavor industries, where their distinctive odors contribute to the formulation of complex aroma profiles. The structural modifications allow for the creation of novel scent notes with varying intensities and durations.

Overall, N-alkylindoles represent a versatile group of compounds with significant potential across various sectors due to their unique chemical structure and functional properties.

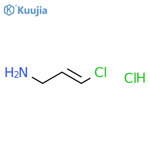

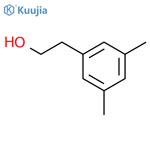

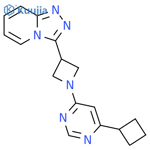

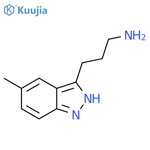

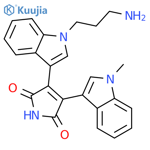

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

|

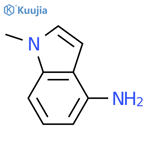

1-Methyl-1H-indol-4-amine | 85696-95-3 | C9H10N2 |

|

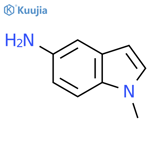

1-Methyl-1H-indol-5-amine | 102308-97-4 | C9H10N2 |

|

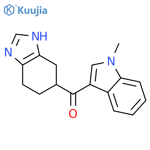

Ramosetron | 132036-88-5 | C17H17N3O |

|

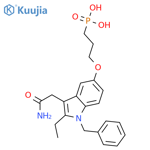

LY 311727 | 164083-84-5 | C22H27N2O5P |

|

1H-Pyrido[4,3-b]indole,2-butyl-2,3,4,5-tetrahydro-5-[2-(4-pyridinyl)ethyl]- | 16566-78-2 | C22H27N3 |

|

1H-Indole-3-ethanamine,1-methyl-a-(1-methylethyl)- | 101832-78-4 | C14H20N2 |

|

6-Bromo-1-methyl-1H-indole | 125872-95-9 | C9H8BrN |

|

(1-Methyl-1H-indol-2-yl)boronic acid | 191162-40-0 | C9H10BNO2 |

|

1-Methyl-1H-indole-2-carbaldehyde | 27421-51-8 | C10H9NO |

|

1H-Pyrrole-2,5-dione,3-[1-(3-aminopropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)- | 125313-65-7 | C24H22N4O2 |

関連文献

-

Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479

-

Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526

-

4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

推奨される供給者

-

上海贤鼎生物科技有限公司Factory Trade Brand reagents会社の性質: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品